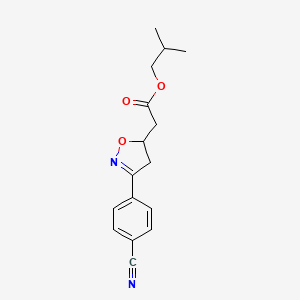
5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester
概要
説明
5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester: is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a cyanophenyl group attached to the isoxazoline ring, and an isobutyl ester group attached to the acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester typically involves the following steps:
Formation of Isoxazoline Ring: The isoxazoline ring can be synthesized through a cycloaddition reaction between nitrile oxides and alkenes.
Introduction of Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the isoxazoline intermediate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazoline ring, leading to the formation of isoxazole derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The cyanophenyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitric acid (HNO₃) are used for substitution reactions.
Major Products:
Oxidation: Isoxazole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated cyanophenyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Due to its structural features, it may be explored for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry:
Materials Science: The compound can be used in the development of new materials, such as polymers or liquid crystals, due to its unique structural properties.
作用機序
The mechanism of action of 5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester involves its interaction with specific molecular targets. For instance, if used in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The isoxazoline ring and cyanophenyl group are crucial for binding to these targets, influencing the compound’s biological activity.
類似化合物との比較
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the isoxazole core but differs in the substituents, which can lead to different chemical and biological properties.
3(5)-Substituted Pyrazoles: These compounds have a similar heterocyclic structure but with different nitrogen positioning, affecting their reactivity and applications.
Uniqueness:
Structural Features: The combination of the isoxazoline ring, cyanophenyl group, and isobutyl ester makes 5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester unique in its class.
Reactivity: Its specific functional groups allow for a wide range of chemical reactions, making it versatile for various applications.
特性
分子式 |
C16H18N2O3 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC名 |
2-methylpropyl 2-[3-(4-cyanophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate |
InChI |
InChI=1S/C16H18N2O3/c1-11(2)10-20-16(19)8-14-7-15(18-21-14)13-5-3-12(9-17)4-6-13/h3-6,11,14H,7-8,10H2,1-2H3 |
InChIキー |
LVORKPIKLMGBBV-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
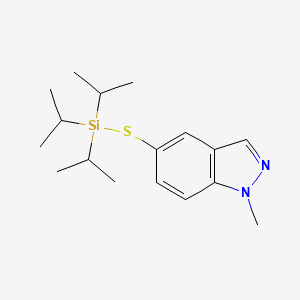
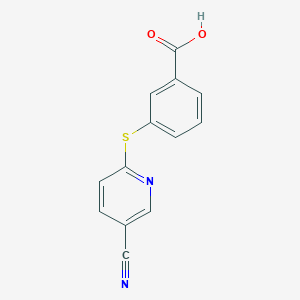
![Bicyclo[2.2.1]heptane-1,2-diol](/img/structure/B8343884.png)
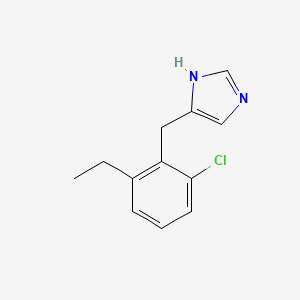
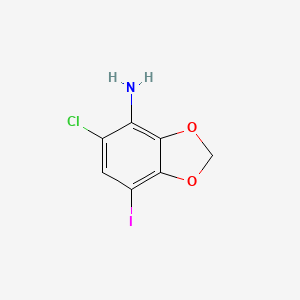
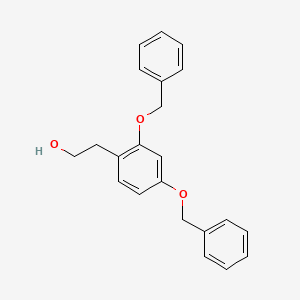
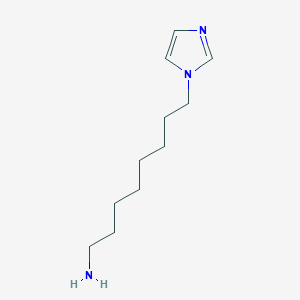
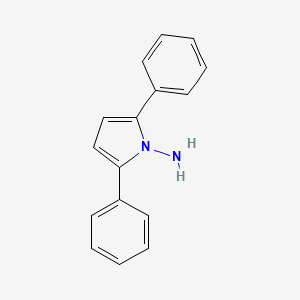
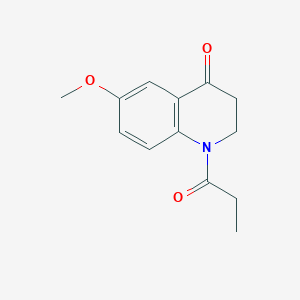
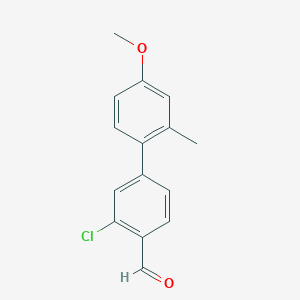
![1-{[1-(4-Chlorophenyl)cyclopropyl]carbonyl}pyrrolidin-3-ol](/img/structure/B8343957.png)
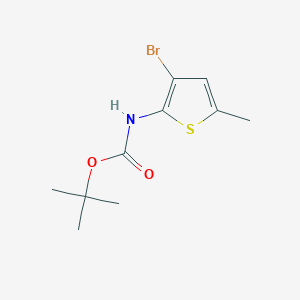
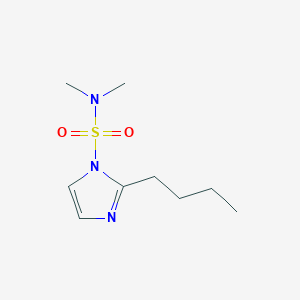
![2-[4-(2,5-Difluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8343974.png)
